molecular formula C18H20FN5O5 B1147182 2-[2-(4-Fluorophenyl)ethoxy]adenosine CAS No. 131865-85-5

2-[2-(4-Fluorophenyl)ethoxy]adenosine

Cat. No.: B1147182
CAS No.: 131865-85-5
M. Wt: 405.4 g/mol
InChI Key: WJXSIJUIBOTFHQ-OVHGWZCWSA-N
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Mechanism of Action

Target of Action

The primary target of 2-[2-(4-Fluorophenyl)ethoxy]adenosine is the adenosine A2 receptor . This receptor plays a crucial role in many biological functions, including inflammatory responses, neurotransmission, and regulation of coronary blood flow.

Mode of Action

This compound acts as an agonist for the adenosine A2 receptor . This means it binds to this receptor and activates it, triggering a series of intracellular events.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)ethoxy]adenosine typically involves the reaction of adenosine with 2-(4-fluorophenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)ethoxy]adenosine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

2-[2-(4-Fluorophenyl)ethoxy]adenosine is primarily used in scientific research due to its role as an adenosine A2 receptor agonist . Its applications include:

    Chemistry: Used as a reference compound in the study of adenosine receptor agonists.

    Biology: Used to study the effects of adenosine receptor activation on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in conditions such as inflammation and cardiovascular diseases.

    Industry: Used in the development of new pharmaceuticals targeting adenosine receptors.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: The parent compound, which also acts on adenosine receptors but with different selectivity and potency.

    2-[2-(4-Chlorophenyl)ethoxy]adenosine: A similar compound with a chlorine atom instead of a fluorine atom, which may have different receptor binding properties.

    2-[2-(4-Methylphenyl)ethoxy]adenosine: A similar compound with a methyl group instead of a fluorine atom, which may affect its pharmacological profile.

Uniqueness

2-[2-(4-Fluorophenyl)ethoxy]adenosine is unique due to its specific substitution with a fluorine atom, which can significantly influence its binding affinity and selectivity for adenosine A2 receptors. This makes it a valuable tool in research for understanding the role of adenosine receptors in various physiological and pathological processes .

Properties

CAS No.

131865-85-5

Molecular Formula

C18H20FN5O5

Molecular Weight

405.4 g/mol

IUPAC Name

(2R,3S,5R)-2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H20FN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13?,14+,17-/m1/s1

InChI Key

WJXSIJUIBOTFHQ-OVHGWZCWSA-N

Isomeric SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N)F

SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F

Canonical SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F

Synonyms

FPEA; 

Origin of Product

United States
Customer
Q & A

Q1: How selective is FPEA for A2 adenosine receptors compared to A1 receptors in vivo?

A1: The research by Barrett et al. [] demonstrates that FPEA exhibits significant selectivity for A2 adenosine receptors over A1 receptors in vivo. In their study using anesthetized, vagotomized rats, FPEA was found to be at least 200-fold more potent at activating A2 receptors (measured by hindquarter vasodilation) compared to A1 receptors (measured by bradycardia). [] This suggests that FPEA preferentially binds to and activates A2 receptors at much lower concentrations than those required to elicit a response from A1 receptors.

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